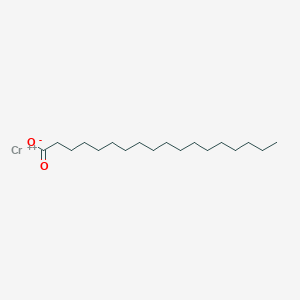
Stearic acid, chromium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearic acid, chromium salt is a chemical compound that has been extensively researched in recent years due to its various applications in the scientific field. It is a type of chromium compound that is commonly used as a catalyst in organic synthesis reactions. The compound has been found to have significant biochemical and physiological effects, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of stearic acid, chromium salt is still not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating the transfer of electrons between reactants and promoting the formation of new bonds. The compound is also believed to be involved in the activation of oxygen, which is essential for many oxidation reactions.
Biochemische Und Physiologische Effekte
Stearic acid, chromium salt has been found to have significant biochemical and physiological effects, particularly in the area of lipid metabolism. Studies have shown that the compound can increase the uptake of glucose by cells, leading to increased energy production and improved insulin sensitivity. It has also been found to reduce levels of triglycerides and cholesterol in the blood, making it a potential treatment for hyperlipidemia.
Vorteile Und Einschränkungen Für Laborexperimente
Stearic acid, chromium salt has several advantages as a catalyst for organic synthesis reactions. It is relatively inexpensive, readily available, and easy to handle. It also has a high catalytic activity and can be used in small quantities, making it cost-effective. However, the compound does have some limitations, including its low solubility in water and its tendency to form insoluble precipitates in some reactions.
Zukünftige Richtungen
There are several future directions for research on stearic acid, chromium salt. One area of interest is the development of new synthetic methods using the compound as a catalyst. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of metabolic disorders such as hyperlipidemia and diabetes. Further studies are also needed to fully understand the mechanism of action of the compound and its effects on lipid metabolism.
Conclusion:
Stearic acid, chromium salt is a promising compound with a wide range of applications in scientific research. Its use as a catalyst in organic synthesis reactions has been well established, and its potential as a therapeutic agent for metabolic disorders is an area of ongoing research. Further studies are needed to fully understand the compound's mechanism of action and to develop new synthetic methods using the compound as a catalyst.
Synthesemethoden
Stearic acid, chromium salt is typically synthesized through the reaction of stearic acid and chromium chloride in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically performed under reflux conditions and requires careful control of the reaction parameters to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Stearic acid, chromium salt has a wide range of applications in scientific research, particularly in the field of organic synthesis. The compound is commonly used as a catalyst in various reactions, including the oxidation of alcohols, the reduction of ketones, and the synthesis of esters. It has also been found to be effective in the synthesis of various organic compounds, including fatty acids, aldehydes, and ketones.
Eigenschaften
IUPAC Name |
chromium(2+);octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Cr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKSRMGWUHEEE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Cr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35CrO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearic acid, chromium salt | |
CAS RN |
15907-14-9 |
Source


|
| Record name | Stearic acid, chromium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

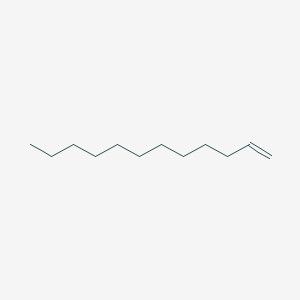

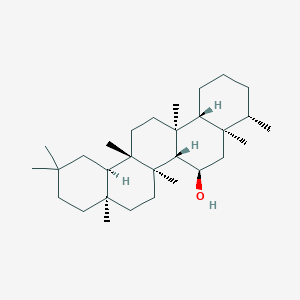

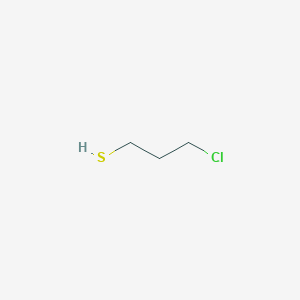

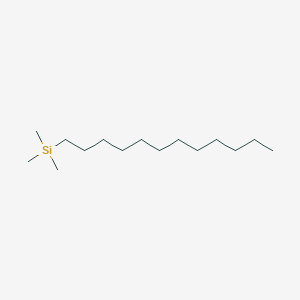





![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
